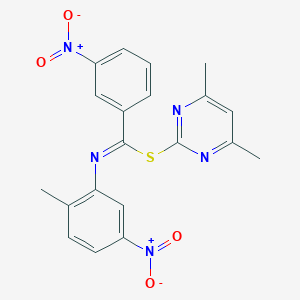
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the family of pyrimidinyl carboxamide compounds, which have been shown to possess a range of biological activities. In
Mechanism of Action
The exact mechanism of action of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate for lab experiments is its ability to modulate various signaling pathways involved in inflammation and cancer cell growth. This makes it a promising candidate for the development of new anti-inflammatory and anticancer drugs. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in animal studies.
Future Directions
There are several future directions for the study of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate. One direction is to further investigate the mechanism of action of the compound and its potential use in the development of new anti-inflammatory and anticancer drugs. Another direction is to explore the potential use of the compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies should focus on optimizing the synthesis method and improving the safety profile of the compound for use in animal studies and clinical trials.
Synthesis Methods
The synthesis of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate involves the reaction of 3-nitrobenzenecarboxylic acid with 2-methyl-5-nitroaniline and thionyl chloride to form an intermediate, which is then reacted with 4,6-dimethylpyrimidin-2-amine to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
Product Name |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
|---|---|
Molecular Formula |
C20H17N5O4S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
InChI |
InChI=1S/C20H17N5O4S/c1-12-7-8-17(25(28)29)11-18(12)23-19(15-5-4-6-16(10-15)24(26)27)30-20-21-13(2)9-14(3)22-20/h4-11H,1-3H3 |
InChI Key |
SVLRQLMSCHCRBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)




![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)